Djalonensone

Description

Alternariol monomethyl ether has been reported in Alternaria porri, Sarocladium strictum, and other organisms with data available.

Alternariol methyl ether is an altertoxin, which is a mycotoxin of Alternaria fungi. Altertoxins are important contaminants in cereals, vegetables, and fruits, as well as in the ground, on wood or walls. Studies have shown altertoxins to be toxic, genotoxic, mutagenic, and carcinogenic. In particular, they have been associated with esophageal cancer in humans. (A2977, A2979)

Structure

3D Structure

Properties

IUPAC Name |

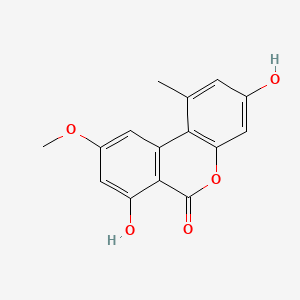

3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSDQFNUYFTXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178004 | |

| Record name | Alternariol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23452-05-3, 26894-49-5 | |

| Record name | Djalonensone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23452-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alternariol monomethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023452053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alternariol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 23452-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTERNARIOL MONOMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79STA800H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of Djalonensone?

An In-depth Technical Guide to the Mechanism of Action of Djalonensone (Alternariol 9-methyl ether)

Introduction

Djalonensone, scientifically known as Alternariol (B1665735) 9-methyl ether (AME), is a mycotoxin produced by fungi of the genus Alternaria.[1][2] These fungi are common contaminants of various food products, including fruits, vegetables, and cereals.[1] Djalonensone is recognized for its cytotoxic, genotoxic, and mutagenic effects, which are subjects of ongoing research to understand its full toxicological profile and mechanism of action.[2] This guide provides a comprehensive overview of the current understanding of Djalonensone's mechanism of action, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The primary mechanism of action of Djalonensone involves the induction of cell death, cell cycle arrest, and oxidative stress.[2] It has been demonstrated to be a topoisomerase poison, specifically targeting topoisomerase II alpha, which leads to DNA strand breaks and the activation of the DNA damage response pathway.[2] Furthermore, Djalonensone can induce apoptosis through pathways involving the Aryl hydrocarbon Receptor (AhR).[3]

Quantitative Data

The cytotoxic and biological effects of Djalonensone (AME) have been quantified in various in vitro models. The following tables summarize key quantitative data from the literature.

Table 1: Cytotoxicity of Djalonensone (AME)

| Cell Line | Assay | Endpoint | Concentration/EC50/IC50 | Exposure Time | Reference |

| HepG2 | Cell Viability | EC50 | 4-5 µg/mL | 24-48 h | [1] |

| Caco-2 | Cell Viability | EC50 | 6-23 µg/mL | 24-48 h | [1] |

| IPEC-1 | Cell Viability | IC50 | 10.5 µM | Not Specified | [2] |

| KB | Cytotoxicity | IC50 | 4.82-4.94 µg/mL | Not Specified | [4] |

| KBv200 | Cytotoxicity | IC50 | 4.82-4.94 µg/mL | Not Specified | [4] |

| Hepa-1c1c7 | Cell Count Reduction | Not Specified | Not Specified | 24 and 48 h | [3] |

Table 2: Cell Cycle Effects of Djalonensone (AME) in IPEC-1 cells

| Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| Control | Not Specified | Not Specified | 19.43% | [2] |

| 2.5 µM | Decrease (1.19-fold) | Decrease (1.7-fold) | 33.59% | [2] |

| 5 µM | Decrease (1.33-fold) | Decrease (1.98-fold) | 41.9% | [2] |

Signaling Pathways

Djalonensone exerts its effects through the modulation of several key signaling pathways, primarily related to DNA damage response and apoptosis.

DNA Damage Response and p53 Pathway

As an inhibitor of topoisomerase II alpha, Djalonensone induces DNA strand breaks.[2] This damage activates the DNA damage response pathway, leading to the activation of p53. Activated p53, in turn, increases the expression of downstream targets such as p21, Cyclin B, and MDM2, ultimately leading to cell cycle arrest, primarily at the G2/M phase.[5]

Aryl Hydrocarbon Receptor (AhR) Mediated Apoptosis

In murine hepatoma cells (Hepa-1c1c7), Djalonensone has been shown to induce apoptosis in a manner dependent on the Aryl hydrocarbon Receptor (AhR) and its binding partner, the Aryl hydrocarbon Receptor Nuclear Translocator (ARNT).[3] This suggests a pathway where Djalonensone or its metabolites activate the AhR, leading to downstream events that trigger programmed cell death.

References

- 1. Frontiers | Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [frontiersin.org]

- 2. Alternariol Monomethyl-Ether Induces Toxicity via Cell Death and Oxidative Stress in Swine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. An updated overview of anticancer effects of alternariol and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Djalonensone Biosynthetic Pathway in Alternaria: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Djalonensone, more commonly known as alternariol (B1665735) 9-methyl ether (AME), is a polyketide-derived mycotoxin produced by various species of the fungal genus Alternaria. As a prevalent contaminant of food and feed, understanding its biosynthetic pathway is crucial for developing strategies to control its production. Furthermore, the structural backbone of djalonensone presents a scaffold of interest for potential derivatization in drug development. This technical guide provides a comprehensive overview of the djalonensone biosynthetic pathway, detailing the genetic basis, enzymatic steps, and regulatory elements. It includes a compilation of quantitative data from gene knockout and heterologous expression studies, detailed experimental protocols, and visualizations of the key pathways and workflows to facilitate further research in this area.

Introduction

Alternaria species are ubiquitous fungi known to produce a diverse array of secondary metabolites, including several mycotoxins. Among these, alternariol (AOH) and its methylated derivative, djalonensone (alternariol 9-methyl ether, AME), are frequently detected in agricultural products.[1] The biosynthesis of these compounds follows a polyketide pathway, a common route for the synthesis of many fungal secondary metabolites.[2] The core of this pathway is a type I polyketide synthase (PKS), a large, multifunctional enzyme that iteratively condenses small carboxylic acid units to form a polyketide chain.[2] This guide will focus on the established biosynthetic pathway of djalonensone in Alternaria alternata, the most studied species in this context.

The Djalonensone Biosynthetic Gene Cluster

The genes responsible for djalonensone biosynthesis are organized in a contiguous cluster in the Alternaria genome. This cluster, approximately 15 kb in size, contains the genes encoding the core biosynthetic enzymes as well as a regulatory protein.[3] The key genes within this cluster are:

-

pksI (also referred to as pksJ in some literature): Encodes a non-reducing polyketide synthase (NR-PKS) that is the central enzyme for the synthesis of the alternariol scaffold.[3][4]

-

omtI : Encodes an O-methyltransferase responsible for the final methylation step that converts alternariol to djalonensone.[4][5]

-

aohR : A putative transcription factor that regulates the expression of the genes within the cluster.[3]

-

Other tailoring enzymes: The cluster also contains genes encoding a FAD-dependent monooxygenase (moxI), a short-chain dehydrogenase (sdrI), and a putative extradiol dioxygenase (doxI), which are involved in the biosynthesis of other AOH derivatives but not directly in djalonensone formation.[3]

The Biosynthetic Pathway of Djalonensone

The biosynthesis of djalonensone from basic metabolic precursors can be delineated into two primary stages: the formation of the alternariol core by the polyketide synthase and the subsequent methylation to yield djalonensone.

Step 1: Polyketide Chain Assembly and Cyclization to form Alternariol

The initial and most complex step is catalyzed by the polyketide synthase, PksI. This enzyme utilizes one molecule of acetyl-CoA as a starter unit and six molecules of malonyl-CoA as extender units.[5] Through a series of iterative Claisen condensations, a heptaketide chain is assembled. This linear polyketide then undergoes a series of cyclization and aromatization reactions, orchestrated by the domains within the PksI enzyme, to form the tricyclic lactone structure of alternariol (AOH).[2]

Step 2: Methylation of Alternariol to Djalonensone

The final step in the pathway is the methylation of the hydroxyl group at the C-9 position of alternariol. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, OmtI.[4] The enzyme transfers a methyl group from SAM to the C-9 hydroxyl of AOH, yielding djalonensone (AME).[5]

References

- 1. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Polyketide Synthase Required for Alternariol (AOH) and Alternariol-9-Methyl Ether (AME) Formation in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alternariol as virulence and colonization factor of Alternaria alternata during plant infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Djalonensone: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Djalonensone, also known as alternariol (B1665735) 9-methyl ether (AME), is a dibenzo-α-pyrone that has garnered scientific interest due to its diverse biological activities. Initially discovered and isolated from the African plant Anthocleista djalonensis, it is now understood to be a mycotoxin primarily produced by various fungi, particularly those of the Alternaria genus. Its presence in plant tissues is often attributed to endophytic fungal symbionts. This technical guide provides a detailed history of its discovery and isolation, comprehensive experimental protocols, a summary of its biological activities with quantitative data, and a visualization of its biosynthetic and signaling pathways.

Discovery and Isolation History

Djalonensone was first reported as a natural product isolated from the plant Anthocleista djalonensis[1][2][3]. Researchers Onocha and Okorie were instrumental in its initial discovery from this plant source[1][2]. However, subsequent research has revealed that djalonensone is identical to alternariol 9-methyl ether, a known fungal metabolite[4]. The compound is now widely recognized as being produced by endophytic fungi, such as Alternaria species, that reside within the plant's tissues[4][5]. This understanding has shifted the primary source for isolation from the plant itself to its associated microorganisms.

Initial Discovery from Anthocleista djalonensis

The initial isolation of djalonensone was reported from the ethanolic extracts of the leaves and stem bark of Anthocleista djalonensis[2]. While the specific yield of pure djalonensone from the plant is not well-documented in recent literature, the overall crude extract yields have been reported.

Isolation from Endophytic Fungi

The now-preferred method for obtaining djalonensone is through the cultivation of endophytic fungi. A notable example is the isolation from Alternaria sp. Samif01, an endophyte of Salvia miltiorrhiza Bunge[4]. This approach allows for a more controlled and potentially higher-yielding production of the compound.

Physicochemical and Spectroscopic Data

The structural elucidation of djalonensone has been confirmed through various spectroscopic and analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₅ | [4] |

| Molecular Weight | 272.25 g/mol | [5] |

| Appearance | Yellowish needle-like crystals | [4] |

| Melting Point | 267–270 °C | [4] |

| HR-ESI-MS (m/z) | 273.0761 [M+H]⁺ | [4] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.03 (s, 1H), 9.85 (s, 1H), 6.81 (d, J=2.4 Hz, 1H), 6.69 (d, J=2.4 Hz, 1H), 6.65 (d, J=1.6 Hz, 1H), 6.55 (d, J=1.6 Hz, 1H), 3.86 (s, 3H), 2.18 (s, 3H) | [4] |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 165.1, 163.8, 158.5, 157.4, 151.2, 138.2, 135.9, 117.2, 110.1, 103.6, 101.9, 101.2, 98.8, 55.6, 20.4 | [4] |

Experimental Protocols

Isolation from Endophytic Fungus Alternaria sp. Samif01

This protocol is based on the methodology described by Yu et al. (2015)[4].

1. Fungal Culture and Extraction:

-

The endophytic fungus Alternaria sp. Samif01 is cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA), to achieve sufficient biomass.

-

The fungal mycelia and agar are extracted with methanol (B129727). The resulting extract is then partitioned with ethyl acetate (B1210297). The ethyl acetate fraction, containing the secondary metabolites, is concentrated in vacuo.

2. Chromatographic Purification:

-

Step 1: Silica (B1680970) Gel Column Chromatography. The crude ethyl acetate extract is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Step 2: Further Silica Gel Chromatography. Fractions showing the presence of the target compound are pooled and subjected to further silica gel column chromatography with a more refined gradient of petroleum ether and ethyl acetate.

-

Step 3: Sephadex LH-20 Column Chromatography. The enriched fraction is then purified using a Sephadex LH-20 column, eluting with a mixture of chloroform (B151607) and methanol (1:1, v/v).

-

Step 4: Recrystallization. The purified fraction is recrystallized from acetone (B3395972) to yield pure, yellowish needle-like crystals of djalonensone.

Biological Activity and Signaling Pathways

Djalonensone exhibits a range of biological activities, including antimicrobial, phytotoxic, and cytotoxic effects.

Antimicrobial Activity

Djalonensone has demonstrated activity against various bacteria and fungi.

| Organism | Activity | IC₅₀ / MIC | Reference |

| Bacillus subtilis | Antibacterial | IC₅₀: 16.00 µg/mL | [4] |

| Staphylococcus haemolyticus | Antibacterial | IC₅₀: 25.33 µg/mL | [4] |

| Agrobacterium tumefaciens | Antibacterial | IC₅₀: 38.27 µg/mL | [4] |

| Ralstonia solanacearum | Antibacterial | IC₅₀: 18.67 µg/mL | [4] |

| Xanthomonas vesicatoria | Antibacterial | IC₅₀: 21.33 µg/mL | [4] |

| Pseudomonas syringae pv. lachrymans | Antibacterial | IC₅₀: 32.67 µg/mL | [4] |

| Magnaporthe oryzae (spore germination) | Antifungal | IC₅₀: 87.18 µg/mL | [4] |

| Bursaphelenchus xylophilus | Antinematodal | IC₅₀: 98.17 µg/mL | [4] |

| Caenorhabditis elegans | Antinematodal | IC₅₀: 74.62 µg/mL | [4] |

Inhibition of Photosynthetic Electron Transport Chain

Djalonensone acts as a phytotoxin by inhibiting the photosynthetic electron transport chain in chloroplasts[6][7][8]. This inhibition disrupts the normal flow of electrons, thereby affecting the plant's ability to perform photosynthesis.

Induction of Oxidative Stress and Apoptosis via Akt/Nrf2/HO-1 Pathway Inhibition

In swine intestinal epithelial cells, djalonensone has been shown to induce cytotoxicity, oxidative stress, and apoptosis. This is linked to the inhibition of the Akt/Nrf2/HO-1 signaling pathway, a critical pathway for cellular antioxidant defense.

-

Cytotoxicity IC₅₀: 10.5 μM in IPEC-1 swine intestinal epithelial cells.

References

- 1. Anthocleista Djalonensis: A Review of Its Ethnobotanical, Phytochemical and Pharmacological Potentials [mediresonline.org]

- 2. Evaluation of the in vivo antimalarial activity of ethanolic leaf and stembark extracts of Anthocleista djalonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mediresonline.org [mediresonline.org]

- 4. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alternariol 9-O-methyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The fungal phytotoxin alternariol 9-methyl ether and some of its synthetic analogues inhibit the photosynthetic electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Toxicological Profile of Djalonensone (Alternariol monomethyl ether)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Djalonensone, also known as Alternariol (B1665735) monomethyl ether (AME), is a mycotoxin produced by fungi of the genus Alternaria. It is a common contaminant of various food commodities, including fruits, vegetables, and cereals. This document provides a comprehensive overview of the toxicological profile of Djalonensone, summarizing key findings on its acute and subchronic toxicity, cytotoxicity, and genotoxicity. Detailed experimental methodologies for key toxicological assays are provided, and cellular signaling pathways implicated in its mechanism of action are visualized. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the potential risks associated with Djalonensone exposure and to guide future research.

Chemical and Physical Properties

Djalonensone is a dibenzo-α-pyrone derivative with the following properties:

| Property | Value |

| Synonyms | Alternariol monomethyl ether (AME) |

| CAS Number | 23452-05-3 |

| Molecular Formula | C₁₅H₁₂O₅ |

| Molecular Weight | 272.25 g/mol |

| Appearance | Powder |

| Storage Temperature | 2-8°C |

Toxicological Data

Acute and Subchronic Toxicity

Data on the acute oral toxicity of Djalonensone is limited, and a definitive LD50 value has not been established. However, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifies it as fatal if swallowed.

| Study Type | Species | Route | Dose/Concentration | Observed Effects | Reference |

| Acute Toxicity | Hamster | Intraperitoneal | 200 mg/kg bw | Toxic effects observed. | [1] |

| Acute Toxicity | Hamster | Intraperitoneal | 50 or 100 mg/kg bw | No toxic effects observed. | [1] |

| Subchronic Toxicity | Rat | Oral gavage | 3.75 mg/day for 30 days | No toxic effects observed. | [1] |

| Subchronic Toxicity | Rat (Sprague-Dawley) | Oral gavage | 1.84, 3.67, or 7.35 µg/kg bw/day for 28 days | Compromised immune system; liver, kidney, and spleen damage. | [2] |

Cytotoxicity

Djalonensone has demonstrated cytotoxic effects in various cell lines.

| Cell Line | Assay | Exposure Time | EC50 / IC50 | Reference |

| Human Colon Carcinoma (HCT116) | Flow Cytometry | 24 h | 31 µg/mL (EC50) | [3] |

| Human Hepatocytes (HepG2) | Flow Cytometry | 24 h | 4-5 µg/mL (EC50) | |

| Human Intestinal Epithelial (Caco-2) | Flow Cytometry | 24 h | 6-23 µg/mL (EC50) | |

| Swine Intestinal Epithelial (IPEC-1) | MTT Assay | 24 h | 10.5 µM (IC50) |

Genotoxicity and Mutagenicity

The genotoxicity and mutagenicity of Djalonensone have been investigated in several studies, with some conflicting results. While some studies have shown it to be non-mutagenic in the Ames test, others suggest it can induce gene mutations, chromosome breakage, and DNA damage.

| Assay | System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium TA98 & TA100 | With and without | Non-mutagenic | |

| In vivo multi-endpoint | Sprague-Dawley rats | N/A | Induced gene mutations, chromosome breakage, and DNA damage. |

Mechanism of Action and Signaling Pathways

Djalonensone exerts its toxic effects through multiple mechanisms, primarily by inducing apoptosis and oxidative stress.

Mitochondrial Apoptosis Pathway

Djalonensone has been shown to induce apoptosis in human colon carcinoma cells (HCT116) by activating the mitochondrial pathway. This process involves the opening of the mitochondrial permeability transition pore (PTP), leading to a loss of mitochondrial membrane potential (ΔΨm), generation of reactive oxygen species (ROS), release of cytochrome c, and subsequent activation of caspases 9 and 3.

Akt/Nrf2/HO-1 Signaling Pathway

Djalonensone can induce oxidative stress by inhibiting the Akt/Nrf2/HO-1 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress. Inhibition of this pathway by Djalonensone leads to a decrease in the activity of antioxidant enzymes, resulting in DNA and protein oxidation.

Experimental Protocols

Detailed experimental protocols for the specific studies cited are often not fully available in the public domain. The following are generalized protocols for key toxicological assays relevant to the assessment of Djalonensone.

Acute Oral Toxicity (General Protocol - OECD Guideline 425)

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) are used.

-

Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.

-

Dose Administration: A single dose of the test substance is administered orally by gavage. A limit test at 2000 or 5000 mg/kg body weight is often performed first.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is calculated if mortality occurs.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of Djalonensone for a specified period (e.g., 24 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Ames Test (Bacterial Reverse Mutation Assay - General Protocol)

-

Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver).

-

Exposure: The bacterial strains are exposed to various concentrations of Djalonensone in the presence of a small amount of histidine.

-

Plating: The mixture is plated on a minimal glucose agar (B569324) medium.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that can grow without added histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vivo Micronucleus Test (General Protocol - OECD Guideline 474)

-

Animal Treatment: Rodents are treated with Djalonensone, typically via oral gavage or intraperitoneal injection.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

Slide Preparation: Smears are prepared and stained with a DNA-specific stain (e.g., Giemsa, acridine (B1665455) orange).

-

Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a sufficient number of PCEs.

-

Toxicity Assessment: The ratio of PCEs to normochromatic erythrocytes (NCEs) is calculated to assess bone marrow toxicity.

-

Data Analysis: Statistical analysis is performed to determine if there is a significant increase in the frequency of MN-PCEs in the treated groups compared to the control group.

Comet Assay (Single Cell Gel Electrophoresis)

-

Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

-

Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet" tail.

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.

Conclusion

Djalonensone (Alternariol monomethyl ether) is a mycotoxin with significant toxic potential. The available data indicates high acute toxicity, cytotoxicity to various cell lines, and evidence of genotoxicity. Its mechanisms of action involve the induction of mitochondrial apoptosis and oxidative stress through the inhibition of key cellular signaling pathways. While this document provides a comprehensive summary of the current knowledge, further research is needed to establish a definitive acute oral LD50, to clarify the conflicting results regarding its mutagenicity, and to further elucidate the intricate details of its toxicological mechanisms. The provided experimental protocols offer a foundation for researchers to conduct further studies to fill these knowledge gaps and better assess the risk Djalonensone poses to human and animal health.

References

- 1. The subchronic toxicity and teratogenicity of alternariol monomethyl ether produced by Alternaria solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [frontiersin.org]

Djalonensone: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

Djalonensone, also known as alternariol (B1665735) 9-methyl ether, is a naturally occurring mycotoxin belonging to the class of dibenzo-α-pyrones.[1] As a derivative of alternariol, it is produced by various species of Alternaria fungi. While research specifically detailing the comprehensive structure-activity relationship (SAR) of djalonensone is nascent, the broader family of chalcones and related phenolic compounds, to which djalonensone bears structural resemblance, has been extensively studied. This guide synthesizes the available information on djalonensone and extrapolates potential SAR principles from analogous compounds, providing a foundational resource for researchers engaged in the development of novel therapeutics based on this scaffold.

Core Structure and Chemical Features

Djalonensone possesses a rigid dibenzo-α-pyrone core, which can be considered a constrained analog of a chalcone (B49325). The key chemical features include a lactone ring, a phenolic hydroxyl group, and a methoxy (B1213986) group on one of the aromatic rings. These functionalities present multiple opportunities for chemical modification to probe the structure-activity landscape.

Putative Structure-Activity Relationships

Based on extensive research into chalcone and flavone (B191248) analogs, several key structural motifs are consistently implicated in modulating biological activity.[2][3] These insights can guide the rational design of djalonensone derivatives.

Aromatic Ring Substitutions:

The nature and position of substituents on the two aromatic rings are critical determinants of biological activity in chalcone-like molecules.

-

Hydroxylation: The presence and position of hydroxyl groups significantly influence activity. For many chalcones, hydroxyl groups, particularly on both aromatic rings, are associated with increased antioxidant and antimicrobial properties.[4]

-

Methoxylation: Methoxy groups, as seen in djalonensone, can modulate the electronic properties and metabolic stability of the compound. The conversion of a hydroxyl to a methoxy group can alter the hydrogen-bonding capacity and impact interactions with biological targets.

-

Halogenation: The introduction of halogens, such as fluorine, can enhance the potency and alter the spectrum of activity of quinolone-based compounds, a principle that may extend to the djalonensone scaffold.[5]

-

Other Substituents: The addition of various functional groups can influence lipophilicity, steric bulk, and electronic distribution, all of which can have profound effects on pharmacological properties.

Core Scaffold Modifications:

Alterations to the central dibenzo-α-pyrone structure, while synthetically challenging, could yield significant insights.

-

Lactone Ring Opening: Hydrolysis of the lactone would yield a carboxylic acid, drastically altering the molecule's physicochemical properties and likely its biological activity profile.

-

Heterocyclic Annulation: Fusion of additional heterocyclic rings to the core structure could expand the chemical space and introduce new interaction points with biological targets.

Quantitative Data on Djalonensone and Related Analogs

Direct quantitative SAR data for a wide range of djalonensone derivatives is not extensively available in the public domain. However, data from related compounds can provide valuable benchmarks.

| Compound | Modification | Biological Activity | Cell Line/Target | IC50/EC50/MIC | Reference |

| Djalonensone (Alternariol 9-methyl ether) | - | Cytotoxicity | L5178Y mouse lymphoma | Not specified | |

| Alternariol | 9-OH | Cytotoxicity | L5178Y mouse lymphoma | Not specified | |

| Desmethylaltenusin | 9-OH, decarboxylated altenusin (B1665734) derivative | Cytotoxicity | L5178Y mouse lymphoma | 6.2 µg/mL | |

| Chalcone Analog (CM-M345) | - | Antiproliferative | HCT116 p53+/+ | Not specified | |

| Diarylpentanoid (BP-C4) | Chalcone analogue with C5 bridge | Antiproliferative | HCT116 p53+/+ | Not specified |

Experimental Protocols

The evaluation of djalonensone and its analogs would likely follow established protocols for assessing the biological activity of natural products and their synthetic derivatives.

General Protocol for In Vitro Cytotoxicity Assay:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Djalonensone derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. Serial dilutions are then prepared in the cell culture medium.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay. The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.

-

Compound Dilution: Serial twofold dilutions of the test compounds are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Structure-Activity Relationships and Workflows

To better understand the conceptual framework of djalonensone SAR studies, the following diagrams illustrate key relationships and processes.

Caption: Conceptual overview of Djalonensone SAR.

Caption: General workflow for SAR studies.

Caption: Hypothesized signaling pathways for Djalonensone.

References

- 1. BJOC - Natural resorcylic lactones derived from alternariol [beilstein-journals.org]

- 2. Synthetic chalcones, flavanones, and flavones as antitumoral agents: biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Djalonensone (Alternariol Monomethyl Ether): A Mycotoxin Contaminant Technical Guide

Abstract: Djalonensone, also known as Alternariol (B1665735) Monomethyl Ether (AME), is a mycotoxin belonging to the dibenzo-α-pyrone class of secondary metabolites. Produced predominantly by fungi of the Alternaria genus, djalonensone is a frequent contaminant in a variety of agricultural commodities, including cereals, fruits, and vegetables. Its prevalence in the food chain raises significant concerns for human and animal health due to its cytotoxic, genotoxic, and other adverse biological effects. This technical guide provides a comprehensive overview of djalonensone, consolidating current knowledge on its chemical properties, biological activities, and mechanisms of action. Detailed protocols for its extraction, quantification, and toxicological assessment are provided to support research, risk assessment, and drug development activities.

Introduction and Chemical Profile

Djalonensone (AME) is a derivative of its precursor mycotoxin, alternariol (AOH), and is often found co-contaminating foodstuffs.[1] While initially isolated from the roots of the plant Anthocleista djalonensis, it is now widely accepted that its presence in the plant is likely due to endophytic fungi.[2] The primary producers are various species of Alternaria, a cosmopolitan fungal genus known for being plant pathogens.[3] Djalonensone is structurally a benzochromenone and is more thermally stable than its parent compound, AOH.[1][4] Its toxicological profile, characterized by the ability to induce cell death, DNA damage, and cell cycle arrest, positions it as a mycotoxin of significant concern.[5]

Chemical Structure:

-

IUPAC Name: 3,7-Dihydroxy-9-methoxy-1-methyl-6H-dibenzo[b,d]pyran-6-one

-

Synonyms: Alternariol 9-methyl ether (AME), Alternariol monomethyl ether

Physicochemical and Toxicological Properties

The key properties of djalonensone are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 23452-05-3 | [6] |

| Molecular Formula | C₁₅H₁₂O₅ | [7] |

| Molecular Weight | 272.25 g/mol | [7] |

| Melting Point | 277-279 °C | [7] |

| Appearance | White crystalline solid | [7] |

| Solubility | Soluble in DMSO, ethanol, methanol (B129727) | |

| Storage Conditions | -20°C (solid) or -80°C (in solution) | [7][8] |

Biological Activity and Toxicity

Djalonensone exhibits a range of biological activities, with cytotoxicity being the most extensively studied. It impacts various cell types, including those of the gastrointestinal tract and liver, which are primary sites of exposure following ingestion.

Cytotoxicity Data

The cytotoxic potential of djalonensone has been evaluated across multiple cell lines, with half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentrations typically observed in the low micromolar range.

| Cell Line | Cell Type | Assay Duration | IC₅₀ / EC₅₀ (µM) | IC₅₀ / EC₅₀ (µg/mL) | Reference(s) |

| IPEC-1 | Swine Intestinal Epithelial | 24 h | 10.5 | ~2.86 | [9] |

| HepG2 | Human Hepatocyte Carcinoma | 24 h | ~18.6 | 5.07 ± 0.52 | [10][11] |

| Caco-2 | Human Colorectal Adenocarcinoma | 24 h | ~56.5 | 15.38 ± 8.62 | [10][11] |

| A549 | Human Lung Carcinoma | Not specified | 70.4 | ~19.16 | [6] |

| A-375 | Human Malignant Melanoma | Not specified | > 50 | > 13.61 | [6] |

Antimicrobial and Antinematodal Activity

Djalonensone has demonstrated inhibitory activity against various pathogenic microbes and nematodes.

| Target Organism | Activity Type | IC₅₀ (µg/mL) | MIC (µg/mL) | Reference(s) |

| Ralstonia solanacearum | Antibacterial | 16.00 | 25 | [12] |

| Bacillus subtilis | Antibacterial | 21.35 | 50 | [12] |

| Xanthomonas oryzae pv. oryzae | Antibacterial | 25.41 | 50 | [12] |

| Staphylococcus haemolyticus | Antibacterial | 30.18 | 75 | [12] |

| Agrobacterium tumefaciens | Antibacterial | 35.62 | 75 | [12] |

| Acidovorax avenae subsp. avenae | Antibacterial | 38.27 | 75 | [12] |

| Magnaporthe oryzae (spore germination) | Antifungal | 87.18 | - | [12] |

| Caenorhabditis elegans | Antinematodal | 74.62 | - | [12] |

| Bursaphelenchus xylophilus | Antinematodal | 98.17 | - | [12] |

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for djalonensone and its parent compound, alternariol, involves the inhibition of DNA topoisomerases.[13][14] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By acting as a "topoisomerase poison," djalonensone stabilizes the transient DNA-enzyme complex, leading to DNA strand breaks.[13]

This initial DNA damage triggers a cascade of downstream cellular events:

-

DNA Damage Response (DDR): Activation of checkpoint kinases (Chk-1/2) and phosphorylation of histone H2AX.[1]

-

Cell Cycle Arrest: A significant accumulation of cells in the G2/M phase of the cell cycle prevents mitosis with damaged DNA.[5]

-

Apoptosis: The DNA damage and cell cycle arrest ultimately lead to programmed cell death through the intrinsic (mitochondrial) pathway, characterized by the activation of executioner caspases 3 and 7.[5]

-

Oxidative Stress: Like many mycotoxins, djalonensone exposure can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage.[1][5]

While not definitively elucidated for djalonensone specifically, mycotoxins that induce DNA damage and oxidative stress often modulate key inflammatory signaling pathways such as NF-κB and MAPK.[15][16][17] These pathways are central regulators of cytokine production and inflammatory responses.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and bioactivity assessment of djalonensone.

General Experimental Workflow

The typical workflow for investigating djalonensone involves fungal cultivation, extraction, purification, analytical confirmation, and subsequent biological testing.

Protocol: Extraction and Quantification from Wheat

This protocol is adapted from high-performance liquid chromatography (HPLC) methods for analyzing djalonensone in cereal samples.[18][19]

-

Sample Preparation: Homogenize 5 g of ground wheat sample.

-

Extraction:

-

Add 20 mL of extraction solvent (acetonitrile/methanol/water, 45:10:45 v/v/v) to the sample.

-

Shake vigorously for 30 minutes at 30°C.

-

Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

-

-

Sample Cleanup (Solid-Phase Extraction - SPE):

-

Condition an SPE cartridge (e.g., Bond Elut Plexa) according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a non-eluting solvent (e.g., water) to remove polar interferences.

-

Elute djalonensone with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase for analysis.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile/methanol.

-

Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS/MS).[19][20]

-

Quantification: Calculate the concentration based on a calibration curve prepared from analytical standards. The limit of quantification (LOQ) for this type of method is typically in the range of 1-10 µg/kg.[18][20]

-

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability based on mitochondrial activity.[2][4][21][22]

-

Cell Seeding:

-

Seed cells (e.g., IPEC-1 or HepG2) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Toxin Exposure:

-

Prepare serial dilutions of djalonensone in serum-free cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the djalonensone dilutions. Include vehicle controls (e.g., DMSO) and untreated controls.

-

Incubate for the desired exposure time (e.g., 24 or 48 hours).

-

-

MTT Addition:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control.

-

Determine the IC₅₀ value by plotting cell viability against the logarithm of the toxin concentration and fitting to a dose-response curve.

-

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of djalonensone against bacteria or fungi, based on CLSI guidelines.[7][23][24]

-

Inoculum Preparation:

-

Culture the target microorganism (e.g., Bacillus subtilis or Candida albicans) on an appropriate agar (B569324) plate.

-

Prepare a suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.

-

Dilute this suspension in the appropriate test broth (e.g., RPMI 1640 for fungi, Mueller-Hinton for bacteria) to achieve the final standardized inoculum concentration (e.g., ~5 x 10⁵ CFU/mL for bacteria).[23][24]

-

-

Drug Dilution:

-

In a 96-well microtiter plate, dispense 100 µL of broth into wells 2-12.

-

Add 200 µL of the highest concentration of djalonensone (at 2x the final desired concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, then from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a drug-free growth control.

-

-

Inoculation:

-

Add 100 µL of the standardized inoculum to each well (wells 1-11). The final volume will be 200 µL.

-

Well 12 should contain 200 µL of uninoculated medium as a sterility control.

-

-

Incubation:

-

Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of djalonensone that completely inhibits visible growth of the microorganism as compared to the growth control (well 11).

-

Conclusion and Future Perspectives

Djalonensone (AME) is a biologically active mycotoxin whose presence in food and feed warrants continued surveillance and toxicological evaluation. Its well-defined cytotoxic mechanism, centered on topoisomerase inhibition, makes it a compound of interest for both toxicological risk assessment and as a potential scaffold for developing novel therapeutic agents, particularly in oncology. Future research should focus on obtaining more comprehensive in vivo toxicity data, investigating its effects in combination with other co-occurring mycotoxins, and further exploring the specific signaling pathways it modulates. The standardized protocols provided herein offer a robust framework for researchers to contribute to a deeper understanding of this important mycotoxin.

References

- 1. An updated overview of anticancer effects of alternariol and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. Alternariol Monomethyl-Ether Induces Toxicity via Cell Death and Oxidative Stress in Swine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [frontiersin.org]

- 11. Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities | Brazilian Journal of Microbiology [elsevier.es]

- 13. researchgate.net [researchgate.net]

- 14. Antibacterial insights into alternariol and its derivative alternariol monomethyl ether produced by a marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ifoodmm.com [ifoodmm.com]

- 19. Occurrence and Determination of Alternaria Mycotoxins Alternariol, Alternariol Monomethyl Ether, and Tentoxin in Wheat Grains by QuEChERS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of method for determination and quantification of Alternaria mycotoxins in food by high resolution mass spectrometry [vjfc.nifc.gov.vn]

- 21. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. benchchem.com [benchchem.com]

- 24. journals.asm.org [journals.asm.org]

Methodological & Application

Djalonensone (Alternariol 9-Methyl Ether) from Fungal Culture: Application Notes and Protocols for Extraction and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Djalonensone, identical to the mycotoxin Alternariol (B1665735) 9-Methyl Ether (AME), is a polyketide-derived secondary metabolite produced by various species of fungi, most notably within the Alternaria genus, particularly Alternaria alternata.[1][2][3] AME and its precursor, alternariol (AOH), are of significant interest due to their potential biological activities, which also classify them as contaminants in food and feed.[2][4] This document provides detailed protocols for the extraction, purification, and analysis of djalonensone from fungal cultures, intended for researchers in natural product chemistry, mycotoxicology, and drug discovery.

Data Presentation

The production of djalonensone (AME) and its precursor alternariol (AOH) in fungal cultures can be influenced by various factors, including the fungal strain, culture medium composition, and aeration. The following table summarizes reported mycotoxin concentrations under different fermentation conditions.

| Mycotoxin | Fermentation Conditions | Maximum Concentration (mg/L) | Reference |

| Djalonensone (AME) | A. alternata, 2 L bioreactor, 0.013 vvm aeration | 1.78 ± 0.23 | |

| Djalonensone (AME) | A. alternata, 2 L bioreactor, 0.067 vvm aeration | 0.74 ± 1.05 | |

| Djalonensone (AME) | A. alternata, Aspartic acid as nitrogen source | 4.81 | |

| Alternariol (AOH) | A. alternata, 2 L bioreactor, 0.013 vvm aeration | 3.1 ± 0.06 | |

| Alternariol (AOH) | A. alternata, 2 L bioreactor, 0.067 vvm aeration | 1.81 ± 1.40 | |

| Alternariol (AOH) | A. alternata, Aspartic acid as nitrogen source | 7.75 |

Analytical Method Performance

The following table outlines the limits of detection (LOD) and quantification (LOQ) for the analysis of djalonensone (AME) and related compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

| Analyte | Matrix | LOD (ng/g) | LOQ (ng/g) | Reference |

| Djalonensone (AME) | Tomato Juice | 1.40 | 3.5 | |

| Alternariol (AOH) | Tomato Juice | 1.40 | 3.5 | |

| Tentoxin (TEN) | Tomato Juice | 0.70 | 1.75 |

Experimental Protocols

I. Fungal Culture and Inoculation

This protocol describes the cultivation of Alternaria sp. for the production of djalonensone.

Materials:

-

Pure culture of Alternaria sp. (e.g., Alternaria alternata)

-

Potato Dextrose Agar (B569324) (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks

-

Incubator shaker

Procedure:

-

Fungal Activation: Aseptically transfer a small piece of the Alternaria sp. culture onto a fresh PDA plate. Incubate at 25°C for 5-7 days, or until sufficient mycelial growth is observed.

-

Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB with a few agar plugs (approximately 0.5 cm x 0.5 cm) from the actively growing PDA plate.

-

Incubation: Incubate the seed culture on a rotary shaker at 150 rpm and 25°C for 3-5 days to generate a sufficient amount of mycelial biomass.

-

Production Culture: Transfer the seed culture to a larger Erlenmeyer flask (e.g., 1 L) containing 500 mL of PDB. The inoculation volume should be approximately 10% (v/v) of the production medium.

-

Fermentation: Incubate the production culture under the same conditions as the seed culture (150 rpm, 25°C) for 14-21 days. Mycotoxin production is often observed to increase in the later stages of fungal growth.

II. Extraction of Djalonensone

This protocol details the extraction of djalonensone and other metabolites from the fungal culture.

Materials:

-

Fungal culture broth from Protocol I

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (HCl), concentrated

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acidification: After the incubation period, acidify the culture broth to approximately pH 3 by adding a few drops of concentrated HCl. This step enhances the extraction of acidic and phenolic compounds like AOH and AME.

-

Liquid-Liquid Extraction: Transfer the acidified culture broth to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes. Allow the layers to separate.

-

Solvent Collection: Collect the upper ethyl acetate layer, which contains the extracted secondary metabolites.

-

Repeated Extraction: Repeat the extraction process (step 2 and 3) two more times with fresh ethyl acetate to ensure maximum recovery of the target compounds.

-

Solvent Evaporation: Combine all the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. The resulting residue is the crude extract containing djalonensone.

III. Purification of Djalonensone

The crude extract can be further purified using chromatographic techniques to isolate djalonensone.

Materials:

-

Crude extract from Protocol II

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate, chloroform (B151607), methanol)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of petroleum ether and ethyl acetate).

-

Prepare a silica gel column packed in a non-polar solvent like petroleum ether.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., from 100:0 to 0:100, v/v).

-

Collect fractions and monitor their composition by TLC. Djalonensone and related compounds often appear as fluorescent spots under UV light.

-

-

Sephadex LH-20 Column Chromatography:

-

Combine the fractions containing djalonensone from the silica gel column and evaporate the solvent.

-

Dissolve the residue in a suitable solvent for Sephadex LH-20 chromatography, such as a 1:1 (v/v) mixture of chloroform and methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent system.

-

Elute with the same solvent and collect fractions. This step helps to remove smaller molecules and pigments.

-

-

Recrystallization:

-

The fractions containing pure djalonensone can be further purified by recrystallization from a suitable solvent (e.g., acetone) to obtain yellowish needle-like crystals.

-

IV. Qualitative and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer) is the preferred method for the analysis of djalonensone.

Materials:

-

Purified djalonensone or crude extract

-

HPLC system with a C18 column

-

Mobile phase solvents (e.g., acetonitrile (B52724), water, formic acid)

-

Djalonensone analytical standard

Procedure:

-

Sample Preparation: Dissolve a known amount of the extract or purified compound in the mobile phase or a compatible solvent. Filter the solution through a 0.22 µm syringe filter before injection.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where djalonensone has significant absorbance (e.g., 258 nm). For more selective and sensitive detection, use a mass spectrometer.

-

-

Quantification: Create a calibration curve using a series of known concentrations of the djalonensone analytical standard. Compare the peak area of the sample to the calibration curve to determine its concentration.

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Experimental workflow for the extraction and purification of djalonensone.

Biosynthetic Pathway of Djalonensone

Djalonensone (AME) is biosynthesized from its precursor, alternariol (AOH), which is formed via the polyketide pathway. The core of this pathway is a type I polyketide synthase (PKS).

Caption: Proposed biosynthetic pathway of djalonensone (AME) in fungi.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a Polyketide Synthase Required for Alternariol (AOH) and Alternariol-9-Methyl Ether (AME) Formation in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Djalonensone using a Novel HPLC-MS Method

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of Djalonensone. Djalonensone, also known as alternariol (B1665735) 9-methyl ether, is a mycotoxin and a natural dibenzo-α-pyrone found in various fungi and has been identified in plant species, raising concerns for food safety and phytopathology.[1][2] The developed method utilizes reversed-phase chromatography for optimal separation and a triple quadrupole mass spectrometer for high-sensitivity detection, making it suitable for researchers, scientists, and drug development professionals. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of Djalonensone.

Introduction

Djalonensone is a secondary metabolite with potential biological activities, making its accurate quantification crucial for various research fields.[1] As a member of the flavonoid and phenolic compound family, its analysis can be approached using established chromatographic techniques.[3] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers the high selectivity and sensitivity required for the determination of trace levels of such compounds in complex matrices.[4] This application note presents a detailed protocol for the quantification of Djalonensone, addressing the need for a reliable analytical method.

Experimental

Materials and Reagents

-

Djalonensone standard (purity ≥98%)

-

Djalonensone-d3 (internal standard, IS)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate

-

C18 Solid Phase Extraction (SPE) cartridges

Instrumentation

-

HPLC System: A standard HPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is a common choice for flavonoid separation.

Standard and Sample Preparation

Standard Stock Solution Preparation:

-

Accurately weigh 1 mg of Djalonensone standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

-

Prepare a 1 mg/mL stock solution of the internal standard (Djalonensone-d3) in methanol.

-

Store stock solutions at -20°C.

Calibration Standards and Quality Control Samples:

-

Prepare working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

-

Fortify blank matrix (e.g., plant extract, plasma) with the working solutions to create calibration standards and quality control (QC) samples at various concentration levels.

Sample Preparation from Plant Matrix:

-

Homogenize 1 g of the plant sample with 10 mL of acetonitrile/water (80:20, v/v).

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of 10% methanol.

-

Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering substances.

-

Elute the analyte with methanol and evaporate the eluent.

-

Reconstitute the final residue in 200 µL of the mobile phase for HPLC-MS analysis.

HPLC-MS Method

HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

Gradient Program:

-

0-1.5 min: 35% B to 75% B

-

1.5-6 min: 75% B to 95% B

-

6-8 min: Hold at 95% B

-

8.1-10 min: Return to 35% B and equilibrate

-

MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Djalonensone: Precursor Ion (m/z) -> Product Ion (m/z)

-

Djalonensone-d3 (IS): Precursor Ion (m/z) -> Product Ion (m/z)

-

-

Ion Source Parameters:

-

Spray Voltage: 4500 V

-

Desolvation Temperature: 550°C

-

Gas 1 (Nebulizer) Pressure: 50 psi

-

Gas 2 (Heater) Pressure: 50 psi

-

Curtain Gas: 30 psi

-

Collision Gas: 2 psi

-

Data Presentation

Table 1: Quantitative Data Summary for Djalonensone Analysis

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85 - 115% |

| Internal Standard | Djalonensone-d3 |

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

-

Primary Stock: Weigh 1.0 mg of Djalonensone and dissolve in 1.0 mL of methanol to get a 1 mg/mL solution.

-

Working Standards: Perform serial dilutions of the primary stock with 50% acetonitrile in water to obtain a series of working standards with concentrations ranging from 10 ng/mL to 10 µg/mL.

-

Calibration Curve Standards: Spike 10 µL of each working standard into 90 µL of blank matrix extract to create calibration standards with final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Djalonensone-d3) to each calibration standard.

Protocol 2: Sample Extraction from Plant Material

-

Homogenization: Weigh 1.0 g of the finely ground plant material into a 50 mL centrifuge tube. Add 10 mL of 80% acetonitrile.

-

Extraction: Vortex the tube for 1 minute and then sonicate for 15 minutes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 1 mL of 10% methanol.

-

SPE Cleanup:

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 3 mL of 10% methanol.

-

Elute the Djalonensone with 3 mL of methanol.

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase (35% Acetonitrile in water with 0.1% formic acid). Add the internal standard. The sample is now ready for injection.

Visualizations

Caption: Experimental workflow for Djalonensone quantification.

Conclusion

The HPLC-MS method detailed in this application note provides a robust and reliable approach for the quantification of Djalonensone in various matrices. The method demonstrates excellent sensitivity, selectivity, and accuracy, making it a valuable tool for researchers in food safety, natural product chemistry, and drug development. The provided protocols offer a clear guide for the successful implementation of this analytical technique.

References

- 1. Natural Dibenzo-α-Pyrones and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities | Brazilian Journal of Microbiology [elsevier.es]

- 3. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 4. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Djalonensone by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Djalonensone, also known as alternariol (B1665735) 9-methyl ether (AME), is a dibenzo-α-pyrone mycotoxin produced by various species of Alternaria fungi.[1][2] It has garnered significant interest in the scientific community due to its wide range of biological activities, including cytotoxic, antimicrobial, and antinematodal properties.[2][3] As a result, obtaining highly purified djalonensone is crucial for accurate biological and pharmacological studies. Column chromatography is a fundamental and effective technique for the isolation and purification of djalonensone from crude fungal extracts.

This document provides detailed protocols and application notes for the purification of djalonensone using silica (B1680970) gel column chromatography. It includes information on sample preparation, chromatographic conditions, and data presentation to aid researchers in obtaining high-purity djalonensone for their studies.

Data Presentation: Purification Parameters

The following table summarizes the key parameters for the purification of djalonensone using silica gel column chromatography. These values are derived from established protocols and general principles of chromatography for similar compounds.[3]

| Parameter | Value/Range | Notes |

| Stationary Phase | Silica Gel (200-300 mesh) | A standard polarity adsorbent suitable for the separation of moderately polar compounds like djalonensone. |

| Mobile Phase | Petroleum Ether-Ethyl Acetate (B1210297) or Hexane-Ethyl Acetate | A gradient or isocratic elution can be employed. The polarity is adjusted based on the separation needs. |

| Elution Profile | Stepwise or Linear Gradient | Start with a low polarity mobile phase and gradually increase the polarity to elute compounds of increasing polarity. |

| Sample Loading | 1:30 to 1:50 (Sample:Silica gel, w/w) | The ratio of crude extract to silica gel is critical for achieving good separation. |

| Flow Rate | 1-5 mL/min | Dependent on the column dimensions and particle size of the stationary phase. |

| Detection Method | Thin-Layer Chromatography (TLC) | Fractions are monitored by TLC to identify those containing djalonensone. UV light (254 nm) is typically used for visualization. |

| Final Purification | Recrystallization | To achieve high purity, the pooled fractions containing djalonensone can be further purified by recrystallization. |

Experimental Protocols

The initial step involves the extraction of djalonensone from the fungal source. A common procedure involves the cultivation of an djalonensone-producing fungal strain (e.g., Alternaria sp.) in a suitable liquid or solid medium, followed by extraction with an organic solvent.

-

Materials:

-

Fungal culture

-

Ethyl acetate

-

Rotary evaporator

-

-

Protocol:

-

Harvest the fungal biomass and culture filtrate.

-

Extract the culture filtrate and/or biomass with an equal volume of ethyl acetate three times.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract in vacuo using a rotary evaporator to obtain the crude ethyl acetate extract.

-

This protocol outlines the steps for purifying djalonensone from the crude extract using a silica gel column.

-

Materials:

-

Glass chromatography column

-

Silica gel (200-300 mesh)

-

Petroleum ether (or hexane)

-

Ethyl acetate

-

Sand (acid-washed)

-

Cotton or glass wool

-

Collection tubes

-

TLC plates (silica gel GF254)

-

TLC developing chamber

-

UV lamp (254 nm)

-

-

Protocol:

-

Column Packing:

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand over the plug.

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% petroleum ether).

-

Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.

-

Add a layer of sand on top of the packed silica gel.

-

Equilibrate the column by running the initial mobile phase through it until the packing is stable.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

-

Carefully apply the dissolved sample to the top of the silica gel bed.

-

Alternatively, for samples not readily soluble, perform a dry loading by adsorbing the crude extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution:

-

Begin elution with the initial low-polarity mobile phase (e.g., 100% petroleum ether).

-